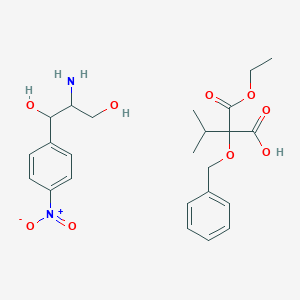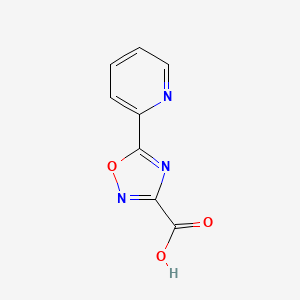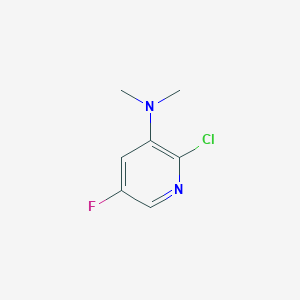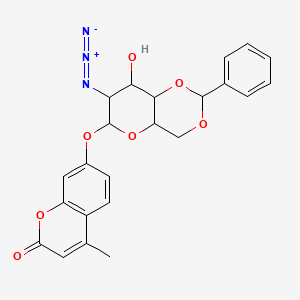![molecular formula C39H68O3Si2 B12288183 (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol est un composé organique complexe caractérisé par de multiples groupes fonctionnels, notamment les éthers silylés, les cyclohexylidènes et les groupes cyclopropyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol implique généralement plusieurs étapes, y compris la formation des groupes cyclohexylidène et cyclopropyle, ainsi que l'introduction de groupes protecteurs d'éther silylé. Les réactifs couramment utilisés dans ces réactions comprennent les réactifs organométalliques, les agents silylants et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, le criblage à haut débit de catalyseurs et des techniques de purification à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol peut subir différents types de réactions chimiques, notamment :
Oxydation : Conversion de groupes alcooliques en composés carbonylés.
Réduction : Hydrogénation de doubles liaisons.
Substitution : Remplacement de groupes éther silylé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le PCC (chlorochromate de pyridinium), les agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des solvants, des températures et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction pourrait produire des hydrocarbures saturés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux en chimie organique de synthèse.
Biologie
En recherche biologique, les dérivés de ce composé peuvent être explorés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou comme sondes pour l'étude des voies biologiques.
Médecine
En chimie médicinale, ce composé pourrait servir de composé de tête pour le développement de nouveaux médicaments. Sa structure unique peut interagir avec des cibles biologiques spécifiques, offrant un potentiel thérapeutique.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme par lequel (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les voies impliquées pourraient inclure l'inhibition de l'activité enzymatique, la liaison aux récepteurs ou la modulation des voies de transduction du signal.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, offering therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres alcools protégés par un silyle, des dérivés cyclohexylidènes et des molécules contenant du cyclopropyle. Voici quelques exemples :
- (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol
- (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol
Unicité
L'unicité de (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(diméthyl)silyl]oxy]-2-méthylidènecyclohexylidène]éthylidène]-7a-méthyl-2,3,3a,5,6,7-hexahydro-1H-indén-1-yl]-1-cyclopropylpent-2-én-1-ol réside dans sa combinaison de groupes fonctionnels, qui permet une large gamme de réactions chimiques et d'applications potentielles. Ses groupes éther silylé assurent la stabilité et la protection pendant la synthèse, tandis que ses groupes cyclohexylidène et cyclopropyle offrent des caractéristiques structurelles uniques qui peuvent être exploitées dans divers domaines.
Propriétés
Formule moléculaire |
C39H68O3Si2 |
|---|---|
Poids moléculaire |
641.1 g/mol |
Nom IUPAC |
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20- |
Clé InChI |
DIMYHZDULFSWLS-JNWCKSJXSA-N |
SMILES isomérique |
CC(/C=C/C(C1CC1)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)
![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)


![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)

![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)


